molecular formula C14H13NO2 B8150784 2-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxamide

2-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B8150784
M. Wt: 227.26 g/mol
InChI Key: HXHDEXVWEBFWDZ-UHFFFAOYSA-N
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Description

2-Hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxamide is a biphenyl-based carboxamide derivative characterized by a hydroxyl (-OH) group at the 2-position and a methyl (-CH₃) group at the 4'-position of the biphenyl scaffold. For instance, microwave-assisted chemoselective synthesis methods (as described in for related 4-arylazo-5-hydroxy-1,1′-biphenyl-4-carboxamide derivatives) suggest that similar reaction conditions—employing acetoacetanilide and optimized catalysts—could be adapted for its preparation . The hydroxyl group likely enhances hydrogen-bonding capacity, influencing solubility and target interactions, while the methyl group modulates lipophilicity and metabolic stability.

Properties

IUPAC Name

3-hydroxy-4-(4-methylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-2-4-10(5-3-9)12-7-6-11(14(15)17)8-13(12)16/h2-8,16H,1H3,(H2,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHDEXVWEBFWDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxamide typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of 2-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride

    Substitution: Halogens, nitric acid

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of halogenated or nitrated derivatives

Mechanism of Action

The mechanism of action of 2-Hydroxy-4’-methyl-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

In contrast, the 4-hydroxyphenyl group in ’s compound enhances intermolecular hydrogen bonding, improving crystallinity and solubility .

Lipophilicity Modulation :

  • The 4'-methyl group in the target compound increases lipophilicity relative to polar substituents like methoxy (-OCH₃, ) or hexyloxy (-O-hexyl, ). This could enhance membrane permeability but may reduce metabolic stability .

Pharmacological Targets :

  • TRPV1 antagonists () often require bulky substituents (e.g., piperidinylmethyl) for receptor binding, whereas HSD17B2 inhibitors () favor methoxy groups for electron-donating effects .

Key Observations:

Synthetic Strategies :

  • Microwave irradiation () and palladium-catalyzed cross-coupling () are prevalent for biphenyl scaffold construction. The target compound could be synthesized via analogous routes .
  • Hydrolysis of ester intermediates (e.g., ) is a common step for carboxamide formation .

Solubility and Stability :

  • Polar substituents (e.g., hydroxyl, methoxy) improve aqueous solubility but may reduce metabolic stability. For example, 4'-hexyloxy derivatives () balance solubility and lipophilicity for drug-like properties .

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